Lipophilicity: Ortho-Chloro vs. Para-Chloro Isomer
The ortho‑chloro regioisomer (target compound) exhibits a computed cLogP of 2.97 , which is 0.46 log units lower than the cLogP of 3.43 reported for the para‑chloro analogue 3-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid . In the context of lead optimization, a ΔlogP of 0.46 translates to an approximately 2.9‑fold difference in octanol‑water partition coefficient, directly influencing membrane permeability and metabolic clearance.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.97 |
| Comparator Or Baseline | 3-(4-Chloro-2-methoxyphenyl)-2,2-dimethylpropanoic acid, cLogP = 3.43 |
| Quantified Difference | ΔcLogP = 0.46 (target more hydrophilic) |
| Conditions | Predicted via vendor-reported computational chemistry (Leyan and Fluorochem datasheets) |
Why This Matters
Lower lipophilicity can reduce hERG binding, phospholipidosis risk, and metabolic turnover—key parameters for selecting a lead-like building block over more lipophilic alternatives.
